![molecular formula C24H19ClN4O5 B2778782 methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 923192-48-7](/img/no-structure.png)

methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine. The compound is a derivative of pyrrolo[2,3-d]pyrimidine, which is an essential base component of the genetic material of deoxyribonucleic acid .

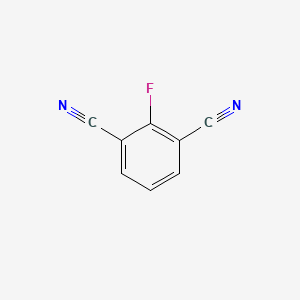

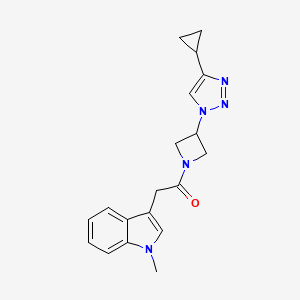

Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group attached to the 4-position of a piperidine . It also contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with a pyrrole ring .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available sources, related compounds have been studied. For example, catalytic protodeboronation of pinacol boronic esters has been reported .Applications De Recherche Scientifique

- Role of Methyl 4-Bromo-3-((2,6-difluorophenyl)diazenyl) Benzoate : This compound, despite being photoactive in solution, does not exhibit photo-induced structural reorganization in its crystalline state due to tight packing. However, its absorption bands in the visible region show a separation of about 20 nm, characteristic of o-fluoroazobenzene .

- Methyl Benzoate : Since 2016, studies have demonstrated that methyl benzoate acts as an effective pesticide against various agricultural, stored product, and urban insect pests. It functions as a contact toxicant, fumigant, ovicidal toxin, oviposition deterrent, repellent, and attractant .

- Role in Indole Synthesis : Methyl benzoate can participate in the Fischer indole synthesis, leading to the formation of indole derivatives. For example, it contributes to the synthesis of tricyclic indoles and azepinoindoles .

Photoactive Materials

Pesticide and Insect Control

Indole Derivatives Synthesis

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate involves the reaction of 4-chlorobenzylamine with ethyl acetoacetate to form 4-chlorobenzyl ethyl acetoacetate, which is then reacted with urea to form 4-chlorobenzyl 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylate. This intermediate is then reacted with methyl 4-aminobenzoate and acetic anhydride to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "ethyl acetoacetate", "urea", "methyl 4-aminobenzoate", "acetic anhydride" ], "Reaction": [ "Step 1: React 4-chlorobenzylamine with ethyl acetoacetate in the presence of a base catalyst to form 4-chlorobenzyl ethyl acetoacetate.", "Step 2: React 4-chlorobenzyl ethyl acetoacetate with urea in the presence of a base catalyst to form 4-chlorobenzyl 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylate.", "Step 3: React 4-chlorobenzyl 2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidine-1(2H)-carboxylate with methyl 4-aminobenzoate and acetic anhydride in the presence of a base catalyst to form methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate." ] } | |

Numéro CAS |

923192-48-7 |

Nom du produit |

methyl 4-(2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate |

Formule moléculaire |

C24H19ClN4O5 |

Poids moléculaire |

478.89 |

Nom IUPAC |

methyl 4-[[2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C24H19ClN4O5/c1-34-23(32)16-6-10-18(11-7-16)27-20(30)14-28-19-3-2-12-26-21(19)22(31)29(24(28)33)13-15-4-8-17(25)9-5-15/h2-12H,13-14H2,1H3,(H,27,30) |

Clé InChI |

SMWCLRDBNJEJND-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3 |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B2778699.png)

![2-({1-[4-(Trifluoromethoxy)benzenesulfonyl]pyrrolidin-3-yl}oxy)quinoxaline](/img/structure/B2778702.png)

![2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2778715.png)

![3-fluoro-N-{2-methyl-6H,7H,8H,9H-pyrazolo[1,5-a]quinazolin-7-yl}pyridine-4-carboxamide](/img/structure/B2778717.png)

![1-{4-[4-(Aminomethyl)phenyl]-1,4-diazepan-1-yl}ethan-1-one](/img/structure/B2778721.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2778722.png)